[2-(1H-indol-3-yl)-2-oxoethyl]azanium;chloride
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Overview
Description
[2-(1H-indol-3-yl)-2-oxoethyl]azanium;chloride: is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-indol-3-yl)-2-oxoethyl]azanium;chloride can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time to less than 30 minutes .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using the same one-pot synthesis method. The use of microwave irradiation and readily available starting materials makes this process efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The indole ring in the compound is susceptible to electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are commonly employed.
Major Products Formed:
Oxidation: Various oxidized indole derivatives.
Reduction: Reduced forms of the indole compound.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds, which are important in drug discovery and development .
Biology: In biological research, the compound is studied for its potential antiviral, anticancer, and antimicrobial activities. It has shown promise in inhibiting the growth of certain cancer cells and viruses .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antiviral and anticancer agent .
Industry: In the industrial sector, the compound is used in the synthesis of polymers and composite materials with applications in energy storage and biomedical devices .
Mechanism of Action
The mechanism of action of [2-(1H-indol-3-yl)-2-oxoethyl]azanium;chloride involves its interaction with various molecular targets and pathways. The compound can bind to multiple receptors, leading to the inhibition of specific enzymes and signaling pathways. This results in its observed biological activities, such as antiviral and anticancer effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness: What sets [2-(1H-indol-3-yl)-2-oxoethyl]azanium;chloride apart from other indole derivatives is its specific structure, which allows it to interact with a unique set of molecular targets. This makes it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
[2-(1H-indol-3-yl)-2-oxoethyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9;/h1-4,6,12H,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZGPHYYERYJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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